molecular formula C12H12O3 B8804787 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid

5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid

Cat. No.: B8804787
M. Wt: 204.22 g/mol
InChI Key: XVWJWKYAUAINIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid is an organic compound characterized by a methoxy-substituted phenyl ring attached to a penta-2,4-dienoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and alkylated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-phenyl-penta-2,4-dienoic acid
  • 4-Methoxy-phenyl-penta-2,4-dienoic acid
  • 5-(3-Hydroxy-phenyl)-penta-2,4-dienoic acid

Uniqueness

5-(3-Methoxy-phenyl)-penta-2,4-dienoic acid is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)

InChI Key

XVWJWKYAUAINIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product from step (i) (53.2 g) and lithium hydroxide monohydrate (52 g) in methanol (250 ml) and water (100 ml) was stirred at room temperature for 24 hours and partitioned between ethyl acetate and 2M HCl. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to afford an orange oil.
Quantity
53.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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